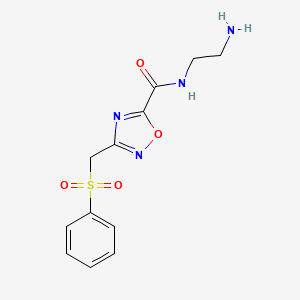

N-(2-Aminoethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-3-(benzenesulfonylmethyl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c13-6-7-14-11(17)12-15-10(16-20-12)8-21(18,19)9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENVHJCIJPLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(2-aminoethyl)-ethanolamine with fatty methyl esters under base catalysis can yield intermediates that are further processed to form the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts, such as sodium methoxide, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(2-Aminoethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of key analogs highlights structural, physicochemical, and functional differences (Table 1):

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Key Observations :

Substituent Effects: The phenylsulfonyl group in the target compound confers higher molecular weight (310.33 vs. 246.27–308.30) and polarity compared to methyl or methoxy analogs. Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve solubility but reduce metabolic stability due to oxidative demethylation pathways .

Pharmacological Implications: The aminoethyl-carboxamide chain is conserved across analogs, suggesting a shared mechanism for hydrogen bonding with biological targets. However, the indole-containing derivative (CAS 1119450-69-9) may target serotonin receptors due to structural resemblance to tryptamine .

Synthetic Challenges :

- The target compound’s sulfonyl group necessitates multi-step synthesis (e.g., sulfonation of benzyl precursors), whereas methyl/methoxy analogs are more straightforward to prepare .

Biological Activity

N-(2-Aminoethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety demonstrate effectiveness against various bacterial strains. The compound under discussion has been evaluated for its activity against Mycobacterium tuberculosis and other pathogens.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|---|

| N-(2-Aminoethyl)... | Mycobacterium tuberculosis | 92% | 100 |

| N-(2-Aminoethyl)... | Staphylococcus aureus | 85% | 250 |

| N-(2-Aminoethyl)... | Escherichia coli | 78% | 200 |

Anticancer Properties

The biological significance of oxadiazoles extends to anticancer activity. A study highlighted that certain derivatives possess cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation.

Case Study: Anticancer Activity Assessment

A recent investigation involved testing the compound against various cancer cell lines. The results indicated that at a concentration of 50 μM, the compound induced apoptosis in HeLa cells with an IC50 value of approximately 25 μM.

The proposed mechanism of action for this compound involves interaction with biological targets such as enzymes and receptors. The sulfonamide group enhances binding affinity and stability, contributing to its biological efficacy.

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a mushroom tyrosinase inhibitor with an IC50 value comparable to standard inhibitors in the field.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| Mushroom Tyrosinase | 0.87 |

| Carbonic Anhydrase | 1.50 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the safety and efficacy of any drug candidate. Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics.

Key Pharmacokinetic Parameters:

- Half-life (t1/2): Approximately 1.5 hours.

- Maximum Concentration (Cmax): Reached within 30 minutes post-administration.

Toxicological evaluations indicate low toxicity levels in vitro, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-3-((phenylsulfonyl)methyl)-1,2,4-oxadiazole-5-carboxamide?

- Methodology :

- Step 1 : Start with a pre-functionalized oxadiazole intermediate, such as methyl 3-(substituted)-1,2,4-oxadiazole-5-carboxylate. Substitute the methyl ester group with an aminoethyl moiety via nucleophilic acyl substitution.

- Step 2 : Introduce the phenylsulfonylmethyl group through a coupling reaction under mild acidic conditions (e.g., using EtOH as a solvent at 0°C) to avoid decomposition of sensitive functional groups .

- Step 3 : Monitor reaction progress via TLC (e.g., PE/EtOAc = 1:1, Rf ≈ 0.5) and purify using silica gel chromatography (e.g., 23% EtOAc in PE) .

- Key Considerations : Optimize stoichiometry of the aminoethylating agent to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to assess purity (>95% target peak area) .

- Mass Spectrometry : Employ high-resolution LC-MS/MS in positive ion mode (e.g., m/z 350–600 range) to confirm molecular weight and fragmentation patterns .

- NMR : Assign peaks for the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons), sulfonyl group (δ 3.0–3.5 ppm for SO2CH2), and aminoethyl moiety (δ 1.5–2.5 ppm for NH2) .

Q. What safety precautions should be observed during handling?

- General Protocol :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if airborne particulates are generated .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks. Avoid dust formation during weighing .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Strategies :

- Temperature Control : Conduct coupling reactions at 0°C to suppress side reactions (e.g., sulfonate ester hydrolysis) .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance coupling efficiency between the oxadiazole core and sulfonylmethyl group .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus EtOH for solubility and reaction kinetics .

- Data-Driven Adjustment : Use Design of Experiments (DoE) to analyze factors like pH, temperature, and reagent ratios.

Q. How should conflicting analytical data (e.g., NMR vs. MS) be resolved?

- Troubleshooting Workflow :

Repetition : Re-run NMR/MS under standardized conditions to rule out instrumentation errors.

Isotopic Labeling : Synthesize a deuterated analog to confirm peak assignments in overlapping spectral regions .

Complementary Techniques : Use IR spectroscopy to validate functional groups (e.g., sulfonyl C=O stretch at ~1350 cm⁻¹) .

- Case Study : If MS indicates a molecular ion at m/z 365 but NMR suggests impurities, perform preparative HPLC to isolate the target compound and re-analyze .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?

- Methodology :

- Analog Synthesis : Modify the phenylsulfonyl group (e.g., substitute with thiophene or cycloheptyl) to assess electronic effects on bioactivity .

- Biological Assays : Test derivatives against target receptors (e.g., serotonin receptors) to correlate substituent patterns with IC50 values .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions between the oxadiazole scaffold and enzyme active sites .

- Critical Insight : The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the aminoethyl chain may improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.